3-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}phenol
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Overview
Description
3-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}phenol is a complex organic compound that features a phenol group linked to a pyrazole moiety through an aminomethyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}phenol typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of cyclopropyl hydrazine with an appropriate diketone to form the pyrazole ring. This intermediate is then methylated to introduce the 1-methyl group. The aminomethyl linkage is formed through a Mannich reaction, where formaldehyde and a secondary amine are used to introduce the aminomethyl group. Finally, the phenol group is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and solvents that can be easily recycled is common in industrial settings to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dihydropyrazoles.
Substitution: Various substituted phenols and pyrazoles
Scientific Research Applications
3-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 3-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}phenol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenol group can participate in hydrogen bonding and other interactions that stabilize the compound within the target site .
Comparison with Similar Compounds
Similar Compounds
- 3-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}aniline
- 3-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}benzoic acid
Uniqueness
What sets 3-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}phenol apart is its unique combination of a phenol group and a pyrazole moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H17N3O |
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Molecular Weight |
243.30 g/mol |
IUPAC Name |
3-[[(5-cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol |
InChI |
InChI=1S/C14H17N3O/c1-17-14(8-13(16-17)11-5-6-11)15-9-10-3-2-4-12(18)7-10/h2-4,7-8,11,15,18H,5-6,9H2,1H3 |
InChI Key |
TWSDYVZPROMXQC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)NCC3=CC(=CC=C3)O |
Origin of Product |
United States |
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